molecular formula C20H20N8O B12268067 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine

Cat. No.: B12268067
M. Wt: 388.4 g/mol
InChI Key: VIXQJOJBKKNHRW-UHFFFAOYSA-N
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Description

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolo-pyridazine moiety with a piperidine ring, linked to a pyrimidine and pyridine ring system. The presence of these diverse functional groups endows the compound with a range of biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine typically involves multi-step organic reactionsThe final steps often involve the coupling of the pyrimidine and pyridine rings under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry to enhance reaction efficiency and safety. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C20H20N8O

Molecular Weight

388.4 g/mol

IUPAC Name

3-methyl-6-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C20H20N8O/c1-14-24-25-18-2-3-19(26-28(14)18)27-10-6-17(7-11-27)29-20-22-12-16(13-23-20)15-4-8-21-9-5-15/h2-5,8-9,12-13,17H,6-7,10-11H2,1H3

InChI Key

VIXQJOJBKKNHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)OC4=NC=C(C=N4)C5=CC=NC=C5

Origin of Product

United States

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